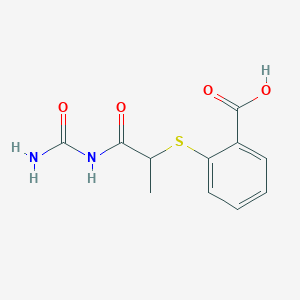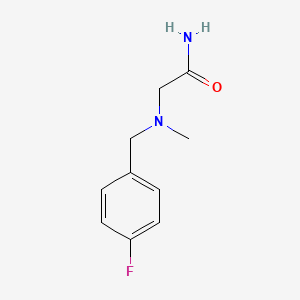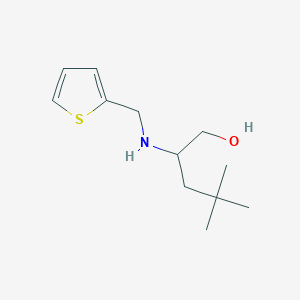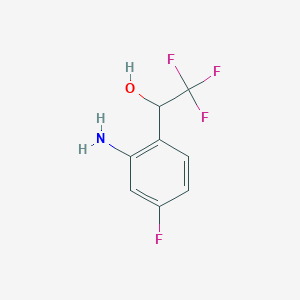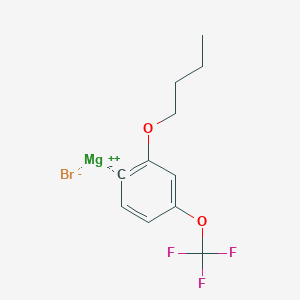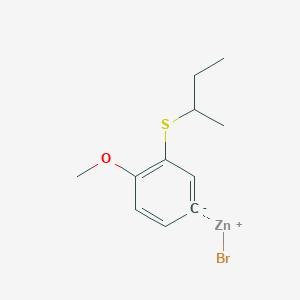
3-sec-Butyloxy-4-methoxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophile.
Méthodes De Préparation
The preparation of 3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE typically involves the reaction of 3-sec-butyloxy-4-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general synthetic route is as follows:
Starting Materials: 3-sec-butyloxy-4-methoxyphenyl bromide and zinc powder.
Reaction Conditions: The reaction is conducted in THF under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 3-sec-butyloxy-4-methoxyphenyl bromide is added to a suspension of zinc powder in THF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods may involve scaling up this reaction with appropriate safety and handling measures to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another group.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Organic halides, palladium catalysts.
Conditions: Typically carried out in THF under inert atmosphere at room temperature or slightly elevated temperatures.
Major Products
- The major products of these reactions are typically the coupled organic compounds formed by the joining of the 3-sec-butyloxy-4-methoxyphenyl group with another organic moiety.
Applications De Recherche Scientifique
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of organic materials with specific properties for use in electronics, coatings, and other applications.
Mécanisme D'action
The mechanism by which 3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired coupled product. The key steps in the mechanism are:
Transmetalation: The organozinc compound transfers its organic group to the palladium catalyst.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and releases the coupled product.
Comparaison Avec Des Composés Similaires
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE can be compared with other similar organozinc compounds, such as:
3-Methoxy-3-oxopropylzinc bromide: Another organozinc compound used in similar types of reactions.
(4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide: A Grignard reagent with similar reactivity but different metal center (magnesium instead of zinc).
Uniqueness
- The presence of the sec-butyloxy and methoxy groups in this compound provides unique steric and electronic properties that can influence its reactivity and selectivity in organic synthesis.
Propriétés
Formule moléculaire |
C11H15BrOSZn |
|---|---|
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-butan-2-ylsulfanyl-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C11H15OS.BrH.Zn/c1-4-9(2)13-11-8-6-5-7-10(11)12-3;;/h5,7-9H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
GRNVVYSFDADLJB-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)SC1=C(C=C[C-]=C1)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


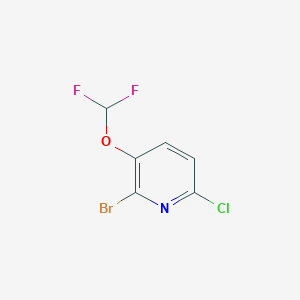
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
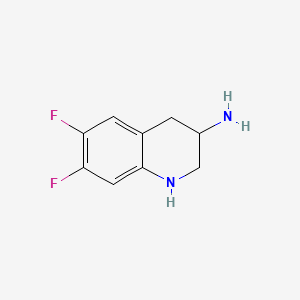
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
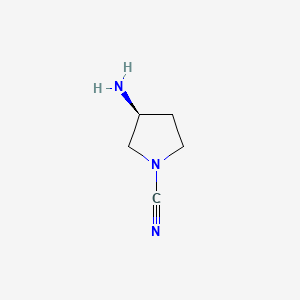
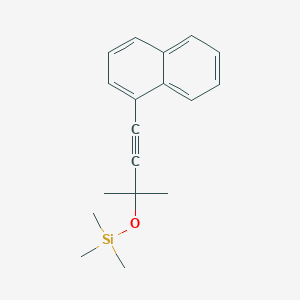

![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
